5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex heterocyclic molecule featuring a fused tricyclic core with sulfonyl, imino, and alkenyl substituents. The compound’s characterization likely relies on advanced crystallographic tools such as SHELX and ORTEP-III, which are widely used for small-molecule refinement and graphical representation of crystal structures .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O3S/c1-2-10-25-18(22)16(29(27,28)14-8-6-13(21)7-9-14)12-15-19(25)23-17-5-3-4-11-24(17)20(15)26/h2-9,11-12,22H,1,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJICZVYRWWMIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
606958-72-9 | |
| Record name | 1-ALLYL-3-[(4-CHLOROPHENYL)SULFONYL]-2-IMINO-1,2-DIHYDRO-5H-DIPYRIDO[1,2-A:2,3-D]PYRIMIDIN-5-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzenesulfonyl chloride and various nitrogen-containing heterocycles. The reaction conditions often require the use of strong bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound may serve as a probe or inhibitor for studying enzyme functions and interactions. Its ability to interact with specific molecular targets makes it valuable in biochemical assays.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure may offer therapeutic benefits for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The compound may inhibit or activate specific pathways, depending on its binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Sulfonyl Derivatives
A key structural analogue is 5-(4-fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8). Differences include:
- Aromatic substituent : Fluorophenyl vs. chlorophenyl sulfonyl groups. The electron-withdrawing fluorine atom may reduce electron density at the sulfonyl group compared to chlorine, altering reactivity or intermolecular interactions .
- Alkyl substituents: Methyl groups at positions 7 and 11 vs. a prop-2-enyl group at position 5.
Table 1: Substituent Comparison of Sulfonyl Tricyclic Derivatives
Heteroatom Modifications in Tricyclic Cores
Compounds such as 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6 and its hydroxy derivative () share a tricyclic framework but differ in:
- Heteroatom composition : Replacement of nitrogen with sulfur atoms (dithia-azatetracyclo vs. triazatricyclo). Sulfur’s larger atomic radius and polarizability may enhance π-π stacking or alter metabolic stability.
- Functional groups: Methoxy (-OCH₃) and hydroxy (-OH) substituents vs. sulfonyl and imino groups. These polar groups influence hydrogen-bonding capacity and solubility .
Spectral and Structural Analysis
NMR studies on similar tricyclic compounds (e.g., rapamycin analogues) reveal that chemical shift disparities in specific regions (e.g., positions 29–36 and 39–44) correlate with substituent changes. For the target compound, NMR analysis could pinpoint electronic effects of the chlorophenyl sulfonyl group and alkenyl chain, particularly in regions proximal to these substituents .
Figure 1: Hypothetical NMR Chemical Shift Comparison
- Region A (positions 39–44) : Sensitivity to sulfonyl group electronic effects.
- Region B (positions 29–36) : Reflects steric perturbations from the prop-2-enyl chain.
Hydrogen-Bonding and Crystal Packing
Graph set analysis (as per Etter’s formalism) could classify intermolecular interactions, contrasting with sulfur-containing analogues (), where thia groups may participate in weaker S···H bonds. Such differences impact crystallization behavior and solubility .
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule that has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, including antibacterial and enzyme inhibition effects, as well as its potential applications in cancer chemotherapy and other therapeutic areas.
Chemical Structure and Synthesis
The compound features a triazatricyclo structure with a sulfonyl group and a chlorophenyl moiety. The synthesis typically involves multi-step organic reactions that create the intricate tricyclic framework while incorporating the sulfonyl and imino functionalities.
Antibacterial Activity
Research indicates that compounds similar to 5-(4-chlorophenyl)sulfonyl-6-imino-7-prop-2-enyl exhibit significant antibacterial properties. In a study focusing on synthesized derivatives, moderate to strong antibacterial activity was noted against Salmonella typhi and Bacillus subtilis, with weaker activity against other strains such as Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly against acetylcholinesterase and urease. In vitro studies demonstrated strong inhibitory activity against urease with several derivatives achieving IC50 values in the low micromolar range .
| Compound ID | IC50 (µM) |
|---|---|
| 7l | 2.14 |
| 7m | 0.63 |
| 7n | 1.00 |
| 7o | 1.50 |
| 7p | 0.75 |
Anticancer Potential
The compound's structural features suggest potential applications in cancer chemotherapy. Preliminary studies indicate that certain derivatives exhibit cytotoxic effects on various cancer cell lines, although further research is needed to elucidate the mechanisms involved .
Case Studies
- Antiviral Screening : A related study synthesized sulfonamide derivatives containing triazole rings and screened them for antiviral activity against Tobacco Mosaic Virus (TMV). Some compounds demonstrated approximately 50% inhibition of TMV, highlighting the potential of similar structures in virology .
- Pharmacological Profiling : A comprehensive pharmacological evaluation of synthesized derivatives indicated their effectiveness in binding to bovine serum albumin (BSA), which is crucial for understanding their bioavailability and therapeutic efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
